Ethyl 4-methyl-3-((4-(methylthio)thieno[3,2-d]pyrimidin-7-yl)ethynyl)benzoate
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Overview
Description
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate is a complex organic compound that features a unique structure combining a benzoate ester, a thienopyrimidine moiety, and an ethynyl linkage. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: The thienopyrimidine core can be synthesized by reacting 4-methylsulfanylthiophene with appropriate reagents to introduce the pyrimidine ring.
Esterification: The final step involves the esterification of the benzoic acid derivative with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thienopyrimidine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The ethynyl group can be reduced to an alkene or alkane.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄) can be employed.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted thienopyrimidine derivatives.
Scientific Research Applications
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate involves its interaction with specific molecular targets. The thienopyrimidine moiety is known to interact with enzymes such as kinases, potentially inhibiting their activity. This inhibition can disrupt cellular signaling pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate: shares structural similarities with other thienopyrimidine derivatives, such as:
Uniqueness
Ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate: is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
Molecular Formula |
C19H16N2O2S2 |
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Molecular Weight |
368.5 g/mol |
IUPAC Name |
ethyl 4-methyl-3-[2-(4-methylsulfanylthieno[3,2-d]pyrimidin-7-yl)ethynyl]benzoate |
InChI |
InChI=1S/C19H16N2O2S2/c1-4-23-19(22)14-6-5-12(2)13(9-14)7-8-15-10-25-17-16(15)20-11-21-18(17)24-3/h5-6,9-11H,4H2,1-3H3 |
InChI Key |
ZVXGEELQDFQROC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1)C)C#CC2=CSC3=C2N=CN=C3SC |
Origin of Product |
United States |
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